molecular formula C10H11N3O3 B1462590 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153373-02-4

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1462590
CAS No.: 1153373-02-4
M. Wt: 221.21 g/mol
InChI Key: ZTXNLCURXDSEPY-UHFFFAOYSA-N
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Description

The compound “1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with two methyl groups at the 3rd and 5th positions. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is attached to a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyrazole rings would likely result in a rigid, planar structure. The electron-withdrawing carboxylic acid group could potentially have an impact on the electronic distribution within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The oxazole and pyrazole rings might also participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Derivatives

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid and its derivatives are synthesized for various chemical transformations and applications. Prokopenko et al. (2010) highlighted the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, demonstrating the compound's versatility in chemical synthesis and potential for further chemical modifications (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Structural and Dynamic Properties

The structural and dynamic properties of 1H-pyrazole-4-carboxylic acids, including those with 3,5-dimethyl substitutions, have been studied to understand their behavior in the solid state. Infantes et al. (2013) discussed the structure of simple pyrazole-4-carboxylic acids based on crystallographic results and solid-state NMR, contributing to the fundamental understanding of these compounds (Infantes, García, López, Claramunt, & Elguero, 2013).

Potential Biological Activity

Several studies have synthesized and evaluated derivatives of pyrazole-4-carboxylic acid for their biological activities. Research by Shubhangi et al. (2019) modeled molecular interactions of propounded pyrazole-based drug candidates against bacterial DNA gyrase, indicating potential antimicrobial activity. The study also involved the synthesis and biological evaluation of specific pyrazole derivatives (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019). Furthermore, Govindaraju et al. (2012) synthesized new pyrazoline derivatives and evaluated them for antimicrobial and antioxidant activity, suggesting the therapeutic potential of these compounds (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Coordination Chemistry

The compound and its derivatives also play a role in coordination chemistry, forming complexes with metals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination and crystallization properties with metals such as Cu, Co, and Zn, showcasing the compound's utility in forming chelate complexes (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, it has been observed to bind with certain receptor proteins, influencing their activity and modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in cell growth and differentiation. The compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic efficiency. Furthermore, the compound can interact with DNA-binding proteins, influencing gene transcription and subsequent protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic effects have been observed, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments. Its localization within the cell can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its biochemical activity and function .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-9(7(2)16-12-6)5-13-4-8(3-11-13)10(14)15/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXNLCURXDSEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

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